Acth (1-14) tfa

Melanocortin Receptor GPCR Pharmacology Receptor Selectivity

ACTH (1-14) TFA is the trifluoroacetate salt form of the N-terminal 14-amino acid fragment of the human adrenocorticotropic hormone (ACTH). Its peptide sequence is SYSMEHFRWGKPVG.

Molecular Formula C79H110F3N21O22S
Molecular Weight 1794.9 g/mol
Cat. No. B15615902
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameActh (1-14) tfa
Molecular FormulaC79H110F3N21O22S
Molecular Weight1794.9 g/mol
Structural Identifiers
InChIInChI=1S/C77H109N21O20S.C2HF3O2/c1-42(2)64(75(117)86-38-63(105)106)97-74(116)60-19-12-29-98(60)76(118)54(17-9-10-27-78)88-61(102)37-85-66(108)57(33-45-35-84-50-16-8-7-15-48(45)50)94-67(109)51(18-11-28-83-77(80)81)89-70(112)56(31-43-13-5-4-6-14-43)93-72(114)58(34-46-36-82-41-87-46)95-68(110)52(24-25-62(103)104)90-69(111)53(26-30-119-3)91-73(115)59(40-100)96-71(113)55(92-65(107)49(79)39-99)32-44-20-22-47(101)23-21-44;3-2(4,5)1(6)7/h4-8,13-16,20-23,35-36,41-42,49,51-60,64,84,99-101H,9-12,17-19,24-34,37-40,78-79H2,1-3H3,(H,82,87)(H,85,108)(H,86,117)(H,88,102)(H,89,112)(H,90,111)(H,91,115)(H,92,107)(H,93,114)(H,94,109)(H,95,110)(H,96,113)(H,97,116)(H,103,104)(H,105,106)(H4,80,81,83);(H,6,7)/t49-,51-,52-,53-,54-,55-,56-,57-,58-,59-,60-,64-;/m0./s1
InChIKeyCJLKHUCJCLQDGZ-GHJCNAFDSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

ACTH (1-14) TFA Salt for Research Procurement: Peptide Fragment and Melanocortin Receptor Agonist


ACTH (1-14) TFA is the trifluoroacetate salt form of the N-terminal 14-amino acid fragment of the human adrenocorticotropic hormone (ACTH). Its peptide sequence is SYSMEHFRWGKPVG [1]. This synthetic fragment retains the core melanocortin receptor binding motif but is truncated before the basic 15KKRR18 sequence critical for full MC2R (ACTH receptor) activation [2]. As a result, ACTH (1-14) TFA acts as a selective agonist primarily for the melanocortin-1 (MC1R) and melanocortin-3 (MC3R) receptors, with significantly reduced or absent activity at the MC2R compared to longer ACTH fragments like ACTH (1-24) or the full-length ACTH (1-39) [2][3]. The TFA salt form is commonly used in research for its enhanced solubility and handling properties compared to the free base.

Why Generic Substitution of ACTH (1-14) TFA with Other ACTH Fragments Fails to Meet Experimental Specifications


Substituting ACTH (1-14) TFA with other ACTH fragments like ACTH (1-24), ACTH (1-39), or even ACTH (1-17) is not scientifically sound due to significant differences in receptor selectivity, potency, and biophysical properties. The 15KKRR18 motif present in longer ACTH fragments is essential for high-affinity binding and activation of the MC2R, the primary receptor for steroidogenesis [1]. Conversely, ACTH (1-14) lacks this motif and exhibits a distinct pharmacological profile, acting as a selective agonist for MC1R and MC3R [2]. Furthermore, the TFA salt form of ACTH (1-14) provides markedly different solubility characteristics—up to 100 mg/mL in water —compared to the free base forms of other fragments, which often have lower solubility and may require different formulation strategies. Therefore, using a generic substitute would introduce uncontrolled variables in receptor activation, downstream signaling, and assay reproducibility.

Quantitative Evidence Guide: Selecting ACTH (1-14) TFA Over Alternative ACTH Fragments


Superior Selectivity for MC1R and MC3R Over MC2R Compared to Longer ACTH Fragments

ACTH (1-14) TFA exhibits a distinct receptor selectivity profile compared to full-length ACTH and longer fragments. It acts as a potent agonist at MC1R and MC3R with Ki values of 0.836 nM and 48.3 nM, respectively [1]. In contrast, it lacks the 15KKRR18 motif, which was shown to be critical for MC2R activation; sequential removal of these residues from ACTH(1–24) decreased MC2R potency by 8-, 114-, 1000-, and >6500-fold [2]. This indicates that ACTH (1-14) has minimal, if any, functional activity at the MC2R. This selectivity is a key differentiator from ACTH (1-24) and ACTH (1-39), which are potent agonists at all five melanocortin receptors.

Melanocortin Receptor GPCR Pharmacology Receptor Selectivity

Partial Lipolytic Activity Relative to ACTH (1-24) Enables Titratable Functional Studies

In a head-to-head comparison of lipolytic activity on isolated rat fat cells, ACTH (1-14) demonstrated 17.3% and 69.9% of the activity of ACTH (1-24) at concentrations of 10⁻⁷ M and 10⁻⁶ M, respectively [1]. This partial agonism profile is in stark contrast to ACTH (1-18), which showed 91.2% and 105.7% activity at the same concentrations, and ACTH (1-10), which had negligible activity (2.7% and 4.2%) [1].

Lipolysis Adipocyte Biology Functional Assay

Enhanced Aqueous Solubility Facilitates High-Concentration Stock Preparation and In Vivo Formulation

The TFA salt form of ACTH (1-14) exhibits significantly enhanced aqueous solubility compared to longer, unmodified ACTH fragments. ACTH (1-14) TFA is soluble in water at 100 mg/mL (55.71 mM) . This is approximately 100-fold higher than the typical aqueous solubility of ACTH (1-39) free base, which is reported as soluble to 1 mg/mL in water . Similarly, ACTH (1-24) is generally described as "soluble in water" without a specific high concentration being provided, indicating a lower solubility limit .

Peptide Solubility Formulation Science In Vivo Dosing

Reduced Peptide Length and TFA Salt Form Minimize Synthesis Complexity and Cost

As a 14-amino acid peptide, ACTH (1-14) is significantly shorter than ACTH (1-24) (24 aa) and ACTH (1-39) (39 aa). Shorter peptides generally exhibit higher crude purity and overall yield in solid-phase peptide synthesis, leading to reduced production costs [1]. The TFA salt form is a direct outcome of standard HPLC purification and does not require an additional salt-exchange step, further streamlining manufacturing [2].

Peptide Synthesis Cost of Goods Procurement Efficiency

Optimal Research and Industrial Applications for ACTH (1-14) TFA Based on Quantitative Evidence


Melanocortin Receptor Subtype Profiling and Selectivity Studies

Use ACTH (1-14) TFA as a selective probe to dissect MC1R and MC3R signaling pathways in the absence of confounding MC2R activation. Its high affinity for MC1R (Ki = 0.836 nM) and moderate affinity for MC3R (Ki = 48.3 nM) makes it suitable for competitive binding assays and functional cAMP studies in cell lines expressing these receptors [1]. This application is directly supported by its lack of the 15KKRR18 motif required for MC2R activation [2].

Lipolysis Assays Requiring Submaximal Stimulation

Employ ACTH (1-14) TFA in isolated adipocyte or 3T3-L1 adipocyte assays to achieve partial lipolytic activation. At 10⁻⁷ M, it elicits only 17.3% of the maximal ACTH (1-24) response, providing a titratable window for studying modulators of lipolysis without saturating the system [3]. This is particularly useful for detecting synergistic or inhibitory effects of co-administered compounds.

High-Concentration In Vivo Formulation and Dosing Studies

Leverage the high aqueous solubility of ACTH (1-14) TFA (100 mg/mL in water) to prepare concentrated dosing solutions for in vivo studies . This is advantageous for chronic infusion via osmotic minipumps or for studies requiring high peptide doses with minimal injection volume, reducing stress and improving animal welfare. The TFA salt form is also compatible with standard PBS formulations at 25 mg/mL for ready-to-use in vivo applications .

Cost-Effective Large-Scale Screening Campaigns

Select ACTH (1-14) TFA for high-throughput screening (HTS) campaigns where a melanocortin receptor agonist is required but the full biological activity of ACTH (1-24) or ACTH (1-39) is unnecessary. The shorter peptide length and TFA salt form reduce synthesis complexity and cost [4][5], enabling procurement of larger quantities for extensive compound library screening or SAR studies at a more favorable price point.

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